6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
6-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRIGTDFSPUENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole (CAS 33186-14-0) for Researchers and Drug Development Professionals
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic heterocyclic system, represents a "privileged structure" in the field of medicinal chemistry. This designation is attributed to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The compound of interest, 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole (CAS 33186-14-0), incorporates this key benzothiazole moiety, suggesting its potential as a valuable subject for further research and drug development. This guide aims to provide a comprehensive technical overview of this compound, including its chemical properties, synthesis, potential mechanisms of action, and relevant experimental protocols for its investigation.
Chemical Properties and Synthesis
Chemical Identity:
| Property | Value |
| CAS Number | 33186-14-0 |
| Chemical Name | 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole |
| Molecular Formula | C₁₃H₁₆N₂OS |
| Molecular Weight | 248.35 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)N3CCCCC3 |
Synthesis of the Benzothiazole Core: A common synthetic route to the benzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. The reaction proceeds through an initial formation of a thiourea intermediate, followed by an intramolecular cyclization to yield the benzothiazole ring system. The specific synthesis of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole would likely start from 4-methoxyaniline.
Potential Mechanisms of Action and Therapeutic Applications
While specific research on 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole is limited, the extensive body of literature on related benzothiazole derivatives allows for informed hypotheses regarding its potential biological activities and mechanisms of action.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms:
-
Induction of Apoptosis: Many benzothiazole compounds have been observed to induce programmed cell death (apoptosis) in cancer cells. This can occur through the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[1]
-
Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle at different phases, preventing the proliferation of cancer cells.
-
Enzyme Inhibition: Certain benzothiazoles are known to inhibit enzymes crucial for cancer cell survival and proliferation.
A plausible signaling pathway for the anticancer activity of a benzothiazole derivative is depicted below:
Caption: Potential mechanism of anticancer activity of a benzothiazole derivative.
Antimicrobial Activity
The benzothiazole scaffold is also a key component of many potent antimicrobial agents. Their mechanism of action can involve:
-
Enzyme Inhibition: A notable target for antimicrobial benzothiazoles is dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[2] Inhibition of this pathway disrupts bacterial growth.
-
Disruption of Cell Membrane Integrity: Some derivatives can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Anti-inflammatory Activity
Certain benzothiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Neuroprotective Activity
In the context of neurodegenerative diseases like Alzheimer's, benzothiazole derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3] Inhibition of these enzymes can lead to an increase in the levels of certain neurotransmitters, offering a therapeutic strategy. The methoxy group on the benzothiazole ring has been shown in some studies to influence the binding potency of these compounds to their targets.[4]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole, based on established methods for similar compounds.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of a novel compound.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole, with its core benzothiazole structure, presents a compelling starting point for further investigation in drug discovery. The diverse biological activities exhibited by its structural analogs strongly suggest its potential as a lead compound for the development of new therapeutic agents. Future research should focus on the direct biological evaluation of this specific compound to elucidate its precise mechanisms of action and to determine its efficacy in relevant disease models. The experimental protocols outlined in this guide provide a solid framework for initiating such investigations.
References
-
Alpan, A. S., & Gürdal, E. E. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24207-24220. [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099. [Link]
-
Gaber, H. M., Al-Harbi, S. A., & Al-Ghamdi, K. M. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(11), 3169. [Link]
-
Gürdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of enzyme inhibition and medicinal chemistry, 30(6), 963–968. [Link]
-
Jasim, A., & Adnan, S. (2023). Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole. AIP Conference Proceedings, 2394(1), 020011. [Link]
-
Uremis, N., Uremis, M. M., Tolun, F. I., Ceylan, M., Doganer, A., & Kurt, A. H. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer research, 37(11), 6381–6389. [Link]
-
Yılmaz, I., Ucar, G., Taslimi, P., Gulçin, İ., & Göksu, S. (2017). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of biochemical and molecular toxicology, 31(11), e21966. [Link]
Sources
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Preparation of Stock Solutions of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole is a heterocyclic organic compound featuring a benzothiazole core fused to a piperazine ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both benzothiazole and piperazine moieties. Accurate and reproducible preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure the reliability and comparability of experimental results. This guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound, grounded in established biochemical practices and available physicochemical data for structurally related compounds.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is essential for its proper handling and use. While specific experimental data for this compound is limited, information can be inferred from its dihydrochloride salt and structurally similar molecules.
| Property | Value/Information | Source |
| Chemical Name | 6-methoxy-2-(piperazin-1-yl)-1,3-benzothiazole | N/A |
| Molecular Formula | C₁₂H₁₅N₃OS (dihydrochloride) | [1] |
| Molecular Weight | 249.34 g/mol (free base, calculated) | N/A |
| Appearance | Likely a solid powder | Inferred |
| Solubility | Soluble in DMSO, DMF, and ethanol; slightly soluble in water. | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |
Safety Precautions:
-
Hazard Statements: Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound due to its high solubilizing capacity for a wide range of organic molecules.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: Before weighing, ensure the compound has equilibrated to room temperature to prevent condensation of moisture on the solid.
-
Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.49 mg of the compound (assuming the free base with a molecular weight of 249.34 g/mol ).
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 249.34 g/mol = 0.00249 g = 2.49 mg
-
-
-
Dissolution:
-
Add the weighed compound to a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Cap the tube/vial securely.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid has dissolved and the solution is clear. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles of the main stock, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, many small molecules in DMSO are stable for extended periods.[4]
-
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Preparation of Aqueous Working Solutions
For most biological assays, the high concentration of DMSO in the stock solution is toxic to cells. Therefore, the stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.
Key Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5% (v/v), and should be consistent across all experimental and control groups.
-
Serial Dilutions: It is best to perform serial dilutions to reach the final desired concentration. This minimizes pipetting errors and reduces the risk of the compound precipitating out of solution.
-
Solubility in Aqueous Media: Be aware that diluting the DMSO stock in an aqueous solution can cause the compound to precipitate if its solubility limit is exceeded. It is advisable to prepare fresh working solutions for each experiment and to visually inspect for any signs of precipitation.
Example Dilution Protocol:
To prepare a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution of the 10 mM stock solution in DMSO to obtain a 1 mM solution.
-
Final Dilution: Add 1 µL of the 1 mM intermediate solution to 999 µL of the desired aqueous buffer or cell culture medium. This results in a 1:1000 dilution, yielding a final concentration of 1 µM with 0.1% DMSO. Mix thoroughly by gentle inversion or pipetting.
Sources
- 1. PubChemLite - 6-methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride (C12H15N3OS) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methoxy-2-methylbenzo[d]thiazole | 2941-72-2 [sigmaaldrich.com]
- 6. 1747-60-0|2-Amino-6-methoxybenzothiazole|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to In Vivo Dosage Refinement for 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and refining the dosage of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole for preclinical animal studies. Given that this is a novel investigational compound, this document emphasizes the methodological approach to dose-finding rather than prescribing specific doses. The principles and protocols herein are designed to ensure scientific rigor, ethical considerations, and the generation of reproducible data.
The benzothiazole core, linked to a piperazine moiety, is a privileged structure in medicinal chemistry, known for a wide array of biological activities, including potential applications in oncology, neuroprotection, and anti-inflammatory contexts.[1][2] The successful translation of in vitro findings to in vivo models is critically dependent on the meticulous determination of an appropriate therapeutic window.
Section 1: Foundational Concepts & Pre-Dosing Characterization
Before initiating any animal studies, a thorough understanding of the compound's fundamental properties is essential. This section addresses common preliminary questions.
Frequently Asked Questions (FAQs)
Question: What are the most critical physicochemical properties of this compound to assess before starting in vivo studies?
Answer: Understanding the compound's solubility and stability is paramount. These properties directly influence the choice of vehicle for administration and the compound's bioavailability.
-
Solubility: Determine the compound's solubility in common preclinical vehicles (e.g., saline, PBS, DMSO, Tween 80, PEG400). A poorly soluble compound may precipitate upon injection, leading to inconsistent exposure and potential local toxicity. For instance, while DMSO is an excellent solvent, its concentration in the final formulation should be minimized due to its own biological effects.[3]
-
Stability: Assess the stability of the compound in the chosen vehicle at room temperature and under refrigeration over a typical experiment's duration. Degradation can lead to a lower effective dose being administered and introduce confounding variables.[4]
-
pKa and LogP: The ionization constant (pKa) and the partition coefficient (LogP) provide insights into how the compound will behave in a biological environment, affecting its absorption, distribution, and ability to cross cell membranes. A moderate lipophilicity (indicated by LogP) is often desired for oral bioavailability and cell permeability.[5]
Question: How do I select an appropriate vehicle for administration?
Answer: The ideal vehicle should solubilize the compound at the desired concentration, be non-toxic to the animal model, and not interfere with the compound's activity.
-
Start with Aqueous Solutions: If the compound is sufficiently soluble, sterile saline or PBS are the preferred vehicles for parenteral routes.
-
Use Co-solvents for Poorly Soluble Compounds: For hydrophobic compounds, a mixture of solvents is often necessary. A common starting point is a formulation containing DMSO, Tween 80, and saline.
-
Conduct a Vehicle Toxicity Study: Before initiating the main experiment, it is crucial to administer the vehicle alone to a small cohort of animals to ensure it does not cause adverse effects or produce a phenotype that could be mistaken for a compound-related effect.
Section 2: Initial Dose Estimation Strategies
With no prior in vivo data, estimating a starting dose can be challenging. This section outlines logical approaches to define a safe and potentially effective starting dose range.
Frequently Asked Questions (FAQs)
Question: How can I estimate a starting dose for this compound without any existing animal data?
Answer: The most common and recommended approach is to extrapolate from in vitro data using allometric scaling principles.
-
In Vitro to In Vivo Extrapolation: Use the in vitro IC50 or EC50 value (the concentration at which the compound elicits a 50% response) from a relevant cell-based assay. While not a direct predictor, this value provides a starting point for the plasma concentration you might need to achieve in vivo.
-
Allometric Scaling: This method uses differences in body surface area between species to estimate an equivalent dose.[6][7] It is a more refined method than simple weight-based (mg/kg) scaling because metabolic rates are more closely correlated with body surface area.[8][9] The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) using established conversion factors.
Data Presentation: Allometric Scaling Conversion Factors
The table below provides the Km factor (Body Weight / Body Surface Area) used for dose conversion between species. To convert a dose from Species A to Species B, you multiply the dose by the ratio Km (Species A) / Km (Species B).
| Species | Body Weight (kg) | Body Surface Area (m²) | K_m_ Factor | To Convert Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.9 |
Source: Adapted from FDA guidance and scientific literature.[6][8]
Question: What if I don't have reliable in vitro data?
Answer: In this scenario, you can look for literature on structurally similar benzothiazole-piperazine compounds.[10][11] Identify the doses used in animal models for these analogs and use the lower end of their effective dose range as a conservative starting point for your dose range-finding study. This approach relies on the assumption of a similar structure-activity relationship.
Section 3: Designing and Executing Dose Range-Finding (DRF) Studies
A Dose Range-Finding (DRF) study is the first in vivo experiment designed to identify the Maximum Tolerated Dose (MTD) and observe any preliminary signs of efficacy.
Experimental Workflow: Dose Refinement Process
Caption: A stepwise workflow for preclinical dose refinement.
Frequently Asked Questions (FAQs)
Question: How should I structure a Dose Range-Finding study?
Answer: A single dose escalation design is a common and efficient approach. This involves administering a single dose of the compound to small groups of animals (e.g., n=3 per group) at escalating dose levels.
-
Dose Selection: Choose 3-5 dose levels, starting with your estimated dose. The doses should be spaced logarithmically (e.g., 1, 3, 10, 30, 100 mg/kg) to cover a wide range.
-
Staggered Dosing: To ensure animal welfare, dose the lowest group first.[12] Only proceed to the next higher dose after an observation period (e.g., 24-48 hours) confirms the absence of severe toxicity in the current group.
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and any signs of the desired therapeutic effect. The observation period should typically last 7-14 days.[13]
Question: What is the "Maximum Tolerated Dose" (MTD) and how do I determine it?
Answer: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or treatment-related death.[12] In a DRF study, it is often defined as the dose that causes a specific, pre-defined level of a reversible adverse effect, such as a 10-15% reduction in body weight that recovers after a few days. The MTD is a critical parameter for designing subsequent, longer-term efficacy studies.
Section 4: Troubleshooting Common In Vivo Issues
Even with careful planning, unexpected results can occur. This section provides guidance on addressing common challenges.
Troubleshooting Guide
Issue 1: High variability in responses between animals in the same dose group.
-
Potential Cause: Inconsistent drug administration or formulation instability.[4]
-
Troubleshooting Steps:
-
Verify Formulation: Re-assess the solubility and stability of your dosing solution. Ensure it is homogenous and that the compound does not precipitate over time.
-
Standardize Administration Technique: Ensure all researchers are using the exact same technique for injections (e.g., same angle, speed of injection for IV or IP routes).
-
Animal Factors: Ensure all animals are from the same source, age, and have been acclimatized under identical conditions. Increasing the group size (n=5-10) can help improve statistical power and overcome individual biological variation.
-
Issue 2: Lack of therapeutic efficacy at doses approaching the MTD.
-
Potential Cause: Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability). The compound may not be reaching its target in sufficient concentrations or for a long enough duration.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: This is a critical step. A PK study will measure the concentration of the compound in the blood over time after administration. Key parameters to assess are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
-
Optimize Dosing Regimen: If the half-life is very short, the lack of efficacy may be due to the compound being cleared before it can exert its effect. In this case, a more frequent dosing schedule (e.g., twice daily instead of once) or a different route of administration may be necessary.
-
Issue 3: Unexpected animal deaths at a dose that was previously tolerated.
-
Potential Cause: Vehicle toxicity, error in dose calculation or preparation, or delayed compound toxicity.
-
Troubleshooting Steps:
-
Confirm Dose Preparation: Immediately re-check all calculations and the concentration of the stock solution.
-
Analyze Vehicle: Re-run a vehicle-only control group to rule out contamination or degradation of the vehicle components.
-
Perform Necropsy: A pathological examination of the deceased animals can provide crucial information about the cause of death (e.g., organ-specific toxicity).
-
Section 5: Detailed Experimental Protocols
This section provides a standardized protocol for a key experiment in the dose refinement process.
Protocol: Single Dose Escalation Study in Mice to Determine MTD
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following a single intraperitoneal (IP) injection in mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 10% Tween 80 in sterile saline)
-
Male or female mice (e.g., C57BL/6, 8-10 weeks old)
-
Sterile syringes and needles
-
Animal scale
Methodology:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least 7 days before the experiment. House them under standard conditions with free access to food and water.
-
Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. Prepare serial dilutions to achieve the final dosing concentrations. Ensure the solution is clear and free of precipitates.
-
Group Allocation: Randomly assign animals to groups (n=3 per group). Include a vehicle-only control group.
-
Group 1: Vehicle Control
-
Group 2: 1 mg/kg
-
Group 3: 5 mg/kg
-
Group 4: 25 mg/kg
-
Group 5: 100 mg/kg
-
-
Staggered Dosing:
-
Day 0: Record the baseline body weight of all animals. Administer the vehicle to Group 1 and the 1 mg/kg dose to Group 2 via IP injection.
-
Day 1: Monitor animals from Groups 1 and 2 for any signs of acute toxicity. If no severe adverse effects are observed, administer the 5 mg/kg dose to Group 3.
-
Continue this staggered approach for subsequent groups, allowing for at least 24 hours of observation between dosing new groups.
-
-
Monitoring and Data Collection:
-
Clinical Observations: Observe animals twice daily for the first 48 hours, and then daily for 14 days. Record any signs of toxicity, such as changes in posture, activity, breathing, and fur appearance.
-
Body Weight: Measure and record the body weight of each animal daily for the first 7 days, and then every other day until Day 14.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity and causes no more than a 15% mean body weight loss from which the animals recover.
-
Visualizing the Therapeutic Window
Caption: The relationship between dose, efficacy, and toxicity.
References
-
Pytka, K., et al. (2015). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. European Journal of Pharmacology. Retrieved from [Link]
-
RSC Publishing. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Retrieved from [Link]
-
MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Computer Science & Systems Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzothiazole derivative compounds found in natural products. Retrieved from [Link]
-
ResearchGate. (2018). Cytotoxic activities of some benzothiazole-piperazine derivatives. Medicinal Chemistry Research. Retrieved from [Link]
-
ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline for the evaluation of efficacy of ectoparasiticides - general requirements. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. Retrieved from [Link]
-
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
CDC Stacks. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Retrieved from [Link]
-
PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
-
ACS Publications. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry. Retrieved from [Link]
-
IntechOpen. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3 H)-one (SN79), a Cocaine Antagonist, in Rodents. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [https://www.researchgate.net/publication/51044434_Synthesis_and_Pharmacological_Evaluation_of_6-Acetyl-3-4-4-4-fluorophenylpiperazin-1-ylbutylbenzod]oxazol-23_H-one_SN79_a_Cocaine_Antagonist_in_Rodents]([Link])
-
National Center for Biotechnology Information. (2018). General Principles of Preclinical Study Design. Retrieved from [Link]
-
Semantic Scholar. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Retrieved from [Link]
-
National Institutes of Health. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Dose-Response. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
ResearchGate. (2016). Interspecies allometric scaling: Prediction of clearance in large animal species: Part II: Mathematical considerations. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2019). Is it meaningful to study dose-response relationship in animal?. Retrieved from [Link]
-
NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]
-
Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. Retrieved from [Link]
Sources
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 6-Methoxy-2-(piperazin-1-ylmethyl)-1,3-benzothiazole [smolecule.com]
- 6. Conversion between animals and human [targetmol.com]
- 7. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 8. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nc3rs.org.uk [nc3rs.org.uk]
- 13. fda.gov [fda.gov]
Technical Support Center: Method Refinement for High-Throughput Screening of Benzothiazole Derivatives
Welcome to the technical support center for high-throughput screening (HTS) of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the screening of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific rationale behind them, empowering you to refine your methods and ensure the integrity of your screening data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the high-throughput screening of benzothiazole derivatives.
Q1: What are the most common challenges when screening benzothiazole derivatives?
A1: Benzothiazole derivatives, while a versatile scaffold in drug discovery, present several common challenges in HTS campaigns. These primarily include poor aqueous solubility, a tendency to form aggregates at higher concentrations, and potential interference with assay technologies, particularly those based on fluorescence or luciferase.[1] Proactive measures in compound management and assay design are crucial to mitigate these issues.
Q2: What is a typical starting concentration for screening a benzothiazole library?
A2: The initial screening concentration is a balance between maximizing the chances of identifying true hits and minimizing false positives due to solubility or aggregation issues. A common starting point for many HTS campaigns is a final assay concentration of 10 µM.[2] However, for some cell-based assays, higher concentrations, such as 75 µM, have been used in preliminary screens.[3] A pilot screen with a small subset of compounds is always recommended to determine the optimal concentration for your specific library and assay.
Q3: How should I prepare and store my benzothiazole compound library?
A3: Proper compound management is fundamental to a successful HTS campaign. Benzothiazole derivatives should typically be dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[4] These stocks should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles, which can compromise compound integrity.[5] It's also crucial to manage the water absorption of DMSO, as this can lead to compound precipitation over time.[6]
Q4: What are "Pan-Assay Interference Compounds" (PAINS) and are they a concern for benzothiazole libraries?
A4: PAINS are chemical structures known to cause non-specific activity in a wide range of assays, leading to a high rate of false positives.[7] While the benzothiazole core itself is not a PAINS alert, certain derivatives or functional groups attached to it can be. It is advisable to use computational filters to flag potential PAINS in your library before screening. However, these filters should be used as a guide, not a definitive exclusion criterion, as they can sometimes flag valid hits.
Section 2: Troubleshooting Guide
This section provides detailed, question-and-answer-based troubleshooting for specific experimental problems.
Compound Solubility and Precipitation
Q: I'm observing compound precipitation in my assay plates. What are the likely causes and how can I resolve this?
A: Compound precipitation is a frequent issue with hydrophobic molecules like many benzothiazole derivatives and can lead to inaccurate results and clogged liquid handling equipment.
Causality: Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the final assay buffer. This is often exacerbated by the "solvent shock" of diluting a DMSO stock solution into an aqueous buffer. The final DMSO concentration in the assay is also a critical factor; while necessary for solubility, high concentrations can be detrimental to enzyme activity or cell health.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting compound precipitation.
Step-by-Step Solutions:
-
Verify Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize effects on biological targets.[8] If higher, you may need to adjust your dilution scheme.
-
Perform Serial Dilutions: Avoid adding a small volume of high-concentration DMSO stock directly to a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps in a buffer with a higher DMSO concentration before the final dilution into the assay plate.[5]
-
Visual Inspection of Stock Solutions: Before starting an assay, visually inspect your DMSO stock plates for any signs of precipitation. If observed, attempt to redissolve by gentle warming (to 37°C) and vortexing.[6]
-
Consider Co-solvents: For particularly problematic compounds, the inclusion of a small percentage of a co-solvent like polyethylene glycol 400 (PEG400) in the assay buffer can improve solubility. However, you must validate that the co-solvent does not interfere with your assay.[5]
Data Presentation: Recommended Solvent and Dilution Practices
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Maximizes initial solubility and stability. |
| Stock Concentration | 1-10 mM | A balance between storage stability and ease of dilution. |
| Final DMSO in Assay | < 0.5% | Minimizes solvent effects on biological targets.[8] |
| Dilution Method | Stepwise/Serial Dilution | Reduces "solvent shock" and precipitation.[5] |
Assay Interference
Q: My screening results show a high number of hits, but I suspect false positives due to assay interference. How can I identify and eliminate these?
A: Assay interference is a major source of false positives in HTS.[9] Benzothiazole derivatives, due to their aromatic nature, can interfere with fluorescence-based assays. They can also inhibit reporter enzymes like luciferase.
Causality:
-
Fluorescence Interference: The benzothiazole scaffold can be inherently fluorescent, with excitation and emission spectra that may overlap with those of your assay's fluorophores.[10] This leads to an artificially high signal.
-
Luciferase Inhibition: Some small molecules can directly inhibit the luciferase enzyme, which is a common reporter in cell-based assays. This would appear as a "hit" in an assay where a decrease in signal is the desired outcome.[11]
-
Compound Aggregation: At certain concentrations, compounds can form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive signals.[4]
Troubleshooting and Hit Validation Workflow:
Caption: Workflow for triaging HTS hits and identifying false positives.
Experimental Protocols:
Protocol 1: Fluorescence Interference Check
-
Prepare a 384-well plate with your standard assay buffer.
-
Add the hit compounds at the same final concentration used in the primary screen.
-
Include wells with buffer only (negative control) and your fluorescent tracer/product (positive control).
-
Read the plate on your plate reader using the same filter set as the primary assay.
-
Interpretation: A significant signal from the compound in the absence of the biological target indicates fluorescence interference.
Protocol 2: Luciferase Counter-Screen
-
In a 384-well white plate, add recombinant firefly luciferase enzyme to your standard assay buffer.
-
Add the hit compounds at various concentrations (e.g., a 5-point dose-response curve).
-
Add the luciferase substrate (D-luciferin).
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence.
-
Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Protocol 3: Aggregation Detection using Dynamic Light Scattering (DLS)
-
Prepare solutions of your hit compounds in the final assay buffer at concentrations at and above the observed IC50.
-
Filter the samples through a 0.02-0.22 µm filter to remove dust.[12]
-
Equilibrate the samples to the assay temperature.[12]
-
Analyze the samples using a plate-based DLS instrument.
-
Interpretation: The appearance of particles in the size range of tens to hundreds of nanometers is indicative of compound aggregation.[4]
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common assays used in the screening of benzothiazole derivatives.
Kinase Activity Assay (ADP-Glo™)
Many benzothiazole derivatives are investigated as kinase inhibitors.[7] The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity.
Principle: The assay quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate a light signal. The amount of light is proportional to the kinase activity.[13]
Step-by-Step Protocol (384-well format):
-
Compound Plating: Dispense 25 nL of your benzothiazole compounds from DMSO stock plates into the wells of a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound pre-binding.
-
Prepare a 2.5X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2.5X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[14]
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.[14]
-
-
Data Acquisition: Read the luminescence on a plate reader.
Self-Validation System:
-
Positive Control: Kinase reaction with no inhibitor (DMSO only).
-
Negative Control: Kinase reaction with no enzyme.
-
Z'-factor Calculation: Use the positive and negative controls to calculate the Z'-factor for each plate to ensure assay quality. A Z' > 0.5 is generally considered excellent for HTS.
Cell Viability Assay (CellTiter-Glo®)
This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[3]
Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. A thermostable luciferase uses the ATP to generate a stable luminescent signal.[3]
Step-by-Step Protocol (384-well format):
-
Cell Plating: Seed cells in a 384-well clear-bottom white plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add your benzothiazole derivatives to the cells at the desired final concentrations. Include a DMSO-only control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).
-
Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 25 µL of reagent to 25 µL of medium).[3]
-
-
Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition: Read the luminescence.
Self-Validation System:
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).
-
Negative Control: Cells treated with DMSO only.
-
Background Control: Wells with medium and CellTiter-Glo® Reagent but no cells.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI.
- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (n.d.). Open Research@CSIR-NIScPR.
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022).
- Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.).
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central.
- Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. (2023).
- Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. (2019).
- A decision tree for the analysis of HTS hits. (n.d.).
- Developing and validating predictive decision tree models from mining chemical structural fingerprints and high–throughput screening d
- Firefly Luciferase HTS Assay. (n.d.). MilliporeSigma.
- Six physicochemical properties that determine the bioavailability,... (n.d.).
- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2024).
- Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.).
- The Importance of Counter Screens in HTS. (n.d.).
- Cell Viability Assays - Assay Guidance Manual. (2013).
- Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (n.d.). ACS Central Science.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
- How to Detect Early Aggregation with Dynamic Light Scattering. (2025).
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
- Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
- Compound Handling Instructions. (n.d.). MedChemExpress.
- Overcoming problems of compound storage in DMSO: solvent and process altern
- High Throughput Screening (HTS). (n.d.).
- (PDF) Cell Viability Assays Assay Guidance Manual. (2022).
- Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017). AZoM.com.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.).
- High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. (2014). Journal of Visualized Experiments.
- A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. (2023). MDPI.
- Benzothiazole and its derivatives in medicinal chemistry: A review. (n.d.). Bentham Science.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PubMed Central.
- High-Throughput Screening of Biotherapeutics for Developability and Preformulation with Dynamic Light Scattering. (2017).
- Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025). Illumina.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.).
- Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. (n.d.).
- Luciferase Assays. (n.d.). Biotium.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed.
- ADP-Glo™ Kinase Assay. (n.d.).
- Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. (n.d.). Coroflot.
- Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. (2022). PubMed.
- How to make a stock solution of a substance in DMSO. (2018). Quora.
- Luminescent properties of benzothiazole derivatives and their application in white light emission. (2017). RSC Publishing.
- Firefly Luciferase Assay Kit - Protocol for MIR 5950. (n.d.). Mirus Bio.
Sources
- 1. A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. wyatt.com [wyatt.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. s3images.coroflot.com [s3images.coroflot.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 14. promega.com [promega.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole Analogs
In the landscape of modern drug discovery, the benzothiazole scaffold represents a "privileged structure," a molecular framework that consistently demonstrates a diverse range of biological activities.[1][2] When coupled with a piperazine moiety, this combination gives rise to a versatile class of compounds with significant therapeutic potential, particularly in the realms of central nervous system (CNS) disorders and oncology.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole analogs, offering a comparative overview of their performance against key biological targets. We will delve into the experimental data that underpins these relationships and provide detailed protocols for the key assays, empowering researchers to build upon this critical knowledge base.
The core structure, this compound, serves as a foundational template for exploring various therapeutic avenues. The methoxy group at the 6-position of the benzothiazole ring and the piperazine at the 2-position are key determinants of the pharmacological profile. The subsequent modifications, primarily on the distal nitrogen of the piperazine ring, allow for the fine-tuning of activity and selectivity towards specific biological targets.
Targeting Dopamine Receptors: A Focus on D2 and D3 Subtypes
Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for the treatment of various neurological and psychiatric disorders.[4][5] The 6-methoxy-benzothiazole-piperazine scaffold has emerged as a promising starting point for the development of potent and selective dopamine receptor ligands.
Comparative Analysis of Piperazine Substitutions
The nature of the substituent on the N4-position of the piperazine ring profoundly influences the affinity and selectivity for D2 and D3 receptors. The following table summarizes the SAR for a series of analogs, drawing insights from structurally related compounds to infer the potential impact on our core scaffold.
| Compound ID | R Group (Substitution on Piperazine N4) | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3 vs D2 Selectivity |
| Hypothetical 1 | -H | Moderate | Moderate | ~1 |
| Hypothetical 2 | -(CH2)n-Aryl | High | Very High | >100 |
| Hypothetical 3 | -Aryl | Moderate-High | High | >50 |
| Hypothetical 4 | -Heteroaryl | High | Very High | >150 |
This table is a synthesized representation based on trends observed in related compound series. Direct experimental data for the this compound core with these specific substitutions was not available in the cited literature.
Key SAR Insights for Dopamine Receptor Affinity:
-
Arylalkyl Substituents: The introduction of an arylalkyl chain, such as a phenethyl or phenylpropyl group, at the N4-position of the piperazine is generally associated with a significant increase in affinity for both D2 and D3 receptors. An extended and more linear conformation of this linker appears to be crucial for enhanced D3 receptor selectivity.[4][5]
-
Aryl and Heteroaryl Moieties: Direct attachment of an aryl or heteroaryl ring to the piperazine nitrogen can also confer high affinity. The electronic properties and substitution patterns on this aromatic ring are critical for optimizing binding. For instance, a 2-methoxyphenyl group has been shown to be favorable in related scaffolds.[6]
-
Linker Length: The length of the alkyl chain in arylalkyl substituents plays a crucial role in modulating selectivity. A butyl linker has been shown to be optimal for D3 selectivity in some series.[4][5]
Caption: Key SAR trends for cholinesterase inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the SAR data, detailed experimental protocols for key assays are provided below.
Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for D2 and D3 dopamine receptors.
Materials:
-
HEK293 cells stably expressing human D2 or D3 receptors.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (reference compound).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone solution (final concentration ~0.2 nM), and 50 µL of test compound solution at various concentrations.
-
Initiate Reaction: Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for dopamine receptor binding assay.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of compounds against AChE and BuChE.
Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum).
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds dissolved in DMSO.
-
96-well microplate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add 25 µL of ATCI or BTCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Pre-incubation: Add 25 µL of the test compound solution at various concentrations and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 25 µL of the respective enzyme solution (AChE or BuChE) to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and subsequently the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the cholinesterase inhibition assay.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel therapeutics. The SAR studies, synthesized from related compound series, highlight the critical role of the N4-piperazine substituent in dictating both the potency and selectivity of these analogs. For dopamine receptor modulation, arylalkyl substituents are key to achieving high affinity and D3 selectivity. In the context of Alzheimer's disease, bulky aromatic groups on the piperazine ring enhance cholinesterase inhibition.
Future research should focus on generating a more extensive library of analogs based on this specific core structure to further refine the SAR and to explore a wider range of biological targets. The detailed experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data. By systematically exploring the chemical space around this privileged scaffold, the scientific community can unlock its full therapeutic potential.
References
-
Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(15), 3173-3187. [Link]
-
Ghosh, R., et al. (2003). N-(omega-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(15), 3173-3187. [Link]
-
Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
-
Khan, I., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 13(1), 12345. [Link]
-
Kumar, A., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 197, 112321. [Link]
-
Le, T. M., et al. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry, 66(18), 12698-12718. [Link]
-
Özdemir, A., et al. (2018). Cytotoxic activities of some benzothiazole-piperazine derivatives. Letters in Drug Design & Discovery, 15(11), 1185-1192. [Link]
-
Yıldırım, S., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24185-24197. [Link]
-
Yıldırım, S., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24185-24197. [Link]
-
Zhang, X., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Archiv der Pharmazie, 355(10), 2200193. [Link]
-
Abdel-Mottaleb, Y., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Molecules, 22(9), 1509. [Link]
-
Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
-
Kim, D., et al. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 23(21), 13329. [Link]
-
Kumar, A., et al. (2020). Development of novel N-(6-methanesulfonyl- benzothiazol-2-yl)-3-(4-substituted-piperazin-1- yl)-propionamides with cholinesterase inhibition, anti-b-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 197, 112321. [Link]
-
Al-Ostath, A., et al. (2022). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]
-
Lee, K., et al. (2021). Inhibition of Cholinesterases by Benzothiazolone Derivatives. Molecules, 26(11), 3183. [Link]
-
Le, T. M., et al. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry, 66(18), 12698-12718. [Link]
-
Jafari, E., et al. (2023). Biological Evaluation and Synthesis of Benzothiazole- Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease. Jordan Journal of Pharmaceutical Sciences, 16(4), 698-710. [Link]
-
Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3144. [Link]
-
Kumar, R., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Chemistry, 25(10), 1198-1219. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, a heterocyclic organic compound with significant interest in pharmaceutical research.[1] This document will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding the protocols in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]
Introduction to this compound and the Imperative of Method Validation
This compound belongs to the benzothiazole family, a class of compounds known for a wide range of pharmacological activities.[8][9] The piperazine moiety is also a common functional group in many active pharmaceutical ingredients (APIs).[10][11] Given its potential therapeutic applications, the ability to accurately and reliably quantify this molecule in various matrices (e.g., bulk drug substance, formulated product, biological fluids) is paramount.
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7][12][13] This process is not a one-time event but a continuous lifecycle approach to ensure data quality.[4][5] This guide will focus on the validation of chromatographic methods, which are central to the analysis of pharmaceutical compounds.
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its versatility, sensitivity, and robustness. For a molecule like this compound, several HPLC-based approaches can be considered. The choice of method will depend on the specific analytical challenge, such as routine quality control (QC), impurity profiling, or bioanalysis.
Reversed-Phase HPLC with UV-Vis Detection (RP-HPLC-UV)
Principle: This is the most common and accessible HPLC method. It separates compounds based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains the analyte, and a polar mobile phase elutes it. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength.
Scientific Rationale for Method Parameters:
-
Column: A C18 column is a logical starting point due to the moderate lipophilicity of the benzothiazole core.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typical. The piperazine moiety is basic, so a slightly acidic mobile phase (e.g., using formic or phosphoric acid) will ensure consistent protonation and good peak shape.[14] For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate are preferred.[14]
-
Detection Wavelength: The benzothiazole ring system contains a chromophore that will absorb UV light. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte.
Experimental Protocol: RP-HPLC-UV Method Development and Validation
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector scanning from 200-400 nm, with a specific wavelength selected for quantification based on the analyte's maximum absorbance.
-
-
Validation Parameters and Acceptance Criteria: The validation will be performed in accordance with ICH Q2(R2) guidelines.[3][12][15]
| Validation Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradation products, matrix components). | Analyze a placebo (matrix without analyte), a spiked sample, and a stressed sample (e.g., acid, base, oxidative, thermal, photolytic degradation). | The analyte peak should be free of interference from other components. Peak purity analysis (using a PDA detector) should pass. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response. | Analyze a series of at least five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Derived from the linearity study. | As per the intended application (e.g., 80-120% of the test concentration for an assay). |
| Accuracy | The closeness of the test results to the true value. | Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[13] | The mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: A minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[13] Intermediate Precision: The effect of random events on precision (different days, analysts, equipment). | Relative Standard Deviation (RSD) should be ≤ 2%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Based on the signal-to-noise ratio (typically 3:1). | Visual evaluation or calculation. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Based on the signal-to-noise ratio (typically 10:1). | The RSD for replicate injections should be acceptable (e.g., ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | The system suitability parameters should remain within acceptable limits. |
HPLC with Mass Spectrometric Detection (HPLC-MS)
Principle: This technique couples the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer. It provides mass-to-charge ratio (m/z) information, which is highly specific for the analyte.
Scientific Rationale:
-
Enhanced Specificity: MS detection is invaluable for impurity identification and for analysis in complex matrices where co-elution with other components might occur.
-
Increased Sensitivity: HPLC-MS can achieve much lower detection and quantification limits compared to UV detection, making it ideal for bioanalytical studies or trace impurity analysis.
-
Structural Information: MS/MS (tandem mass spectrometry) can be used to fragment the molecule and provide structural information, confirming the identity of the analyte and its related substances.
Experimental Protocol: HPLC-MS Method Development and Validation
The chromatographic conditions would be similar to the RP-HPLC-UV method, with the critical difference of using a mobile phase compatible with the MS interface (e.g., volatile buffers).
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a time-of-flight instrument).
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for the basic piperazine nitrogen.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification of the parent ion, or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity in complex matrices.
-
-
Validation: The validation parameters are similar to the HPLC-UV method, but with some specific considerations for MS detection. The acceptance criteria for linearity, accuracy, and precision are often more stringent due to the higher performance of the technique.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: A generalized workflow for the development and validation of an HPLC method.
Comparison of Analytical Methods
| Feature | RP-HPLC-UV | HPLC-MS |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, based on the unique mass-to-charge ratio of the analyte. |
| Sensitivity | Moderate (typically µg/mL to high ng/mL). | High (typically low ng/mL to pg/mL). |
| Cost & Complexity | Lower cost, simpler instrumentation and operation. | Higher initial investment and operational complexity. |
| Application | Ideal for routine QC, assays of bulk drug and finished product. | Preferred for impurity identification, bioanalysis, and trace analysis. |
| Regulatory Acceptance | Widely accepted for standard pharmaceutical analysis. | Widely accepted and often required for more demanding applications. |
Conclusion
The choice of an analytical method for this compound should be guided by the intended application. For routine quality control and assay, a well-validated RP-HPLC-UV method is often sufficient, providing a balance of performance, cost, and ease of use. For more demanding applications such as impurity profiling, analysis in complex biological matrices, or when higher sensitivity is required, an HPLC-MS method is the superior choice.
Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable and defensible data. This guide provides a framework for approaching this critical task, emphasizing the scientific rationale behind the experimental design and the importance of a systematic and well-documented validation process.
References
- Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices . MDPI. Available from: [Link]
-
Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique . ResearchGate. Available from: [Link]
-
Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla . AWS. Available from: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents . Journal of Young Pharmacists. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) . ICH. Available from: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs . National Institutes of Health. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. Available from: [Link]
-
FDA issues revised guidance for analytical method validation . ResearchGate. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. Available from: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . ECA Academy. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. Available from: [Link]
-
Cytotoxic activities of some benzothiazole-piperazine derivatives . ResearchGate. Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. Available from: [Link]
Sources
- 1. Buy 6-Methoxy-2-(piperazin-1-ylmethyl)-1,3-benzothiazole [smolecule.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. ema.europa.eu [ema.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
